1,3-dicyclopropylpropan-2-ol
Description
1,3-Dicyclopropylpropan-2-ol is a secondary alcohol characterized by two cyclopropyl groups attached to the first and third carbons of a propan-2-ol backbone. The cyclopropyl substituents introduce significant steric hindrance and unique electronic effects due to their strained three-membered ring structure. Cyclopropane rings are known to enhance lipophilicity and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical research .
Properties
CAS No. |
221137-56-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dicyclopropylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl magnesium bromide with cyclopropylcarboxaldehyde, followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a temperature range of -10°C to 0°C.
Industrial Production Methods: Industrial production of this compound often involves the use of cyclopropyl derivatives and Grignard reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dicyclopropylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds or ethers.
Scientific Research Applications
1,3-Dicyclopropylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dicyclopropylpropan-2-ol involves its interaction with various molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,3-dicyclopropylpropan-2-ol with structurally related propanol derivatives, focusing on substituent effects, physical properties, and regulatory considerations.
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Structure: Features a diethylamino group and two methyl substituents.
- Physical Properties :
- Methyl groups reduce steric bulk compared to cyclopropyl rings, likely lowering melting/boiling points. Safety protocols emphasize respiratory and dermal protection due to volatility and reactivity risks .
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure : Contains a 3-tolyl (methylphenyl) group and two methyl groups.
- Applications : Regulated by IFRA for use in fragrances, indicating volatility and stability under formulation conditions .
- Key Differences: The aromatic tolyl group increases molar mass and lipophilicity compared to cyclopropyl substituents.
1-Amino-2,3-diphenylpropan-2-ol
- Structure: Includes amino and diphenyl substituents.
- Applications : Used as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .
- Key Differences: Bulky phenyl groups increase molecular rigidity and lipophilicity, contrasting with the smaller cyclopropyl rings. The amino group enables participation in hydrogen bonding, enhancing solubility in polar solvents compared to non-polar cyclopropane derivatives .
1-(3-Chlorophenyl)propan-2-ol
- Structure : Substituted with a 3-chlorophenyl group.
- Physicochemical Properties :
- Key Differences :
Research and Regulatory Considerations
- Environmental Impact: Halogenated analogs (e.g., 1-(3-chlorophenyl)propan-2-ol) face stricter regulations compared to non-halogenated compounds .
- Industrial Use : Fragrance-related compounds (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) adhere to IFRA standards, while pharmaceutical intermediates prioritize purity and synthetic versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
